2,3,5-Trichlorothiophene
Overview
Description
2,3,5-Trichlorothiophene is a chlorinated derivative of thiophene, a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one sulfur atom. The chlorination at the 2, 3, and 5 positions of the thiophene ring significantly alters the chemical and physical properties of the molecule, making it a valuable intermediate in various chemical syntheses.
Synthesis Analysis
The synthesis of thiophene derivatives is a well-studied area. For instance, the synthesis of 2,5-dichlorothiophene derivatives has been achieved through a palladium-catalyzed Suzuki cross-coupling reaction, starting from 3,4-dibromo-2,5-dichlorothiophene and various arylboronic acids . Additionally, 2,5-dichlorothiophene has been polymerized using aluminum chloride–cupric chloride, suggesting a potential pathway for the synthesis of 2,3,5-trichlorothiophene derivatives through similar halogenation and coupling reactions .
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been extensively studied. For example, the molecular structure of 2,5-dimethylthiophene was determined using gas electron diffraction, which could provide insights into the structural aspects of 2,3,5-trichlorothiophene . The crystal and molecular structure of a related compound, 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one, was confirmed by X-ray diffraction studies, indicating that the thiophene ring exhibits a planar conformation .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions. A novel Friedel-Crafts type reaction involving 2-chlorothiophene with active aromatic compounds has been reported, leading to the formation of 2-arylthiophenes . This suggests that 2,3,5-trichlorothiophene could also participate in similar electrophilic aromatic substitution reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by substituents on the thiophene ring. For instance, the introduction of dimethylsilyl groups on a thiophene ring significantly affects its electronic properties, as shown by molecular orbital calculations and UV spectroscopy . This implies that the trichloro substituents in 2,3,5-trichlorothiophene would also impact its electronic characteristics and reactivity.
Relevant Case Studies
Several case studies highlight the utility of thiophene derivatives. The synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes have shown that these compounds are potent allosteric enhancers of the A1 adenosine receptor, with the 5-aryl group significantly contributing to activity . Additionally, the nonlinear optical properties of thiophene derivatives have been explored, with significant hyperpolarizability values indicating potential applications as nonlinear optical materials .
Scientific Research Applications
Preparation Methods and Reactions : 2,3,5-Trichlorothiophene is best prepared by direct chlorination of thiophene using ferric chloride as a catalyst. It can also be obtained through chlorination of 2,5-dichlorothiophene with thionyl chloride and sulfuryl chloride using aluminum trichloride as a catalyst. This method has been utilized for the elucidation of old controversies in literature regarding the structures of trichlorothiophenes (Temciuc, Hörnfeldt, & Gronowitz, 1995).
Polymerization : 2,3,5-Trichlorothiophene can be polymerized using aluminum chloride–cupric chloride to produce solid polymers, such as poly-5-chloro-2,3-thienylene. This process, involving nuclear coupling through dehydrohalogenation, has been demonstrated to yield polymers with unique chemical properties (Ramsey & Kovacic, 1969).
Derivative Synthesis and Reactions : Various derivatives of trihalogenated hydroxythiophenes have been prepared using 2,3,5-Trichlorothiophene. These compounds exhibit interesting tautomeric properties and have been used in reactions with methylmagnesium iodide and other reagents, revealing unique chemical behaviors and product formations (Skramstad et al., 2000).
Organic Solar Cells and Material Science : In material science, especially in the development of organic solar cells, 2,3,5-Trichlorothiophene-based compounds have been used. For example, a fused tris(thienothiophene) building block derived from 2,3,5-Trichlorothiophene has been synthesized for use in high-performance as-cast solar cells. These materials exhibit strong near-infrared absorption and high electron mobility, contributing to improved power conversion efficiencies (Li et al., 2018).
Theoretical Studies : Computational studies have been conducted to understand the thermochemical and geometrical parameters of chlorinated thiophenes, including 2,3,5-Trichlorothiophene. These studies offer insights into the reactivity and stability of these compounds, important for designing new materials and chemical processes (Saraireh et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2,3,5-trichlorothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3S/c5-2-1-3(6)8-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIFHMYTYFPVMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169323 | |
Record name | Thiophene, 2,3,5-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichlorothiophene | |
CAS RN |
17249-77-3 | |
Record name | Thiophene, 2,3,5-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2,3,5-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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